molecular formula C10H10ClNO2 B2381855 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1367950-39-7

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No.: B2381855
CAS No.: 1367950-39-7
M. Wt: 211.65
InChI Key: UFBZTVJBWAYAIO-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a cyclopenta[c]pyridine core structure

Properties

IUPAC Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-5-6-3-2-4-7(6)8(10(13)14)9(11)12-5/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBZTVJBWAYAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367950-39-7
Record name 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and enhances its solubility in aqueous media, making it a versatile compound for various applications .

Biological Activity

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid (CAS Number: 1367950-39-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C10_{10}H10_{10}ClNO2_2
  • Molecular Weight : 211.64 g/mol
  • Structural Characteristics : The compound features a cyclopenta[c]pyridine core with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Under controlled conditions to form the cyclopenta[c]pyridine structure.
  • Functional Group Modifications : Allowing for the introduction of the carboxylic acid group which enhances solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Fungi : Demonstrated activity against Candida species, with minimum inhibitory concentrations (MIC) reported as low as 16 μg/mL for certain strains .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve:

  • Inhibition of Specific Enzymes : Targeting pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells through various signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Potentially acting as an allosteric modulator at certain receptors, influencing cellular responses.

Case Studies

  • In Vivo Studies on Antimicrobial Efficacy :
    • A study demonstrated the efficacy of the compound against induced infections in animal models, showing reduced bacterial load and improved survival rates compared to controls .
  • Anticancer Activity Assessment :
    • In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrileSimilar structure with a nitrile groupModerate antimicrobial activity
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamideSimilar structure with a carboxamide groupLower anticancer efficacy

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